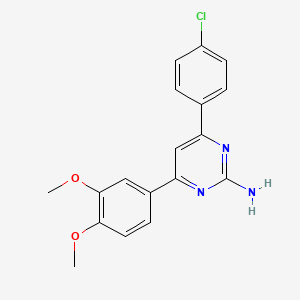

4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

描述

4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a central pyrimidine ring substituted at positions 4 and 6 with a 4-chlorophenyl group and a 3,4-dimethoxyphenyl group, respectively. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which influence its physicochemical properties and biological interactions.

属性

IUPAC Name |

4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c1-23-16-8-5-12(9-17(16)24-2)15-10-14(21-18(20)22-15)11-3-6-13(19)7-4-11/h3-10H,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSVHDNVNLIVJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 3,4-dimethoxybenzaldehyde.

Formation of Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction between the aldehydes and a suitable amine, such as guanidine or urea, under acidic or basic conditions.

Substitution Reactions: The chlorophenyl and dimethoxyphenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency. The use of automated reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.

化学反应分析

Types of Reactions

4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, appropriate solvents, and catalysts.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

科学研究应用

4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been explored for various scientific research applications, including:

Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs targeting specific biological pathways.

Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.

Biological Studies: The compound can serve as a probe for studying enzyme interactions and cellular processes.

Industrial Applications: It may be utilized in the production of specialty chemicals and intermediates for various industrial processes.

作用机制

The mechanism of action of 4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structural Analogs

Electron-Withdrawing vs. Electron-Donating Groups

- 4-(4-Chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 22, ): Substitution with a morpholine group (electron-donating) at position 6 and chloro at position 4 demonstrated enhanced activity against Staphylococcus aureus. Electron-withdrawing groups (e.g., Cl, Br, NO₂, F) at para/meta positions improved antimicrobial efficacy compared to electron-donating substituents .

- Target Compound:

The 3,4-dimethoxyphenyl group (electron-donating) at position 6 may reduce antimicrobial potency against S. aureus relative to morpholine or halogenated analogs but could enhance solubility or receptor-binding interactions due to methoxy groups’ hydrogen-bonding capacity .

Halogenated Analogs

- 4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine (Compound 4, ): Bromine substitution at position 4 and a chloroquinoline group at position 6 introduce steric and electronic effects distinct from the target compound. The quinoline moiety may enhance DNA intercalation or kinase inhibition .

- 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 24, ): Fluorine’s strong electron-withdrawing nature and small atomic radius improve metabolic stability and bioavailability compared to bulkier chloro or methoxy groups .

Substitution Patterns and Receptor Binding

- 4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine ():

This analog exhibited superior inhibition of RabGGTase (GLIDE score: -9.2) compared to 3,5-dimethoxy derivatives. The 3,4,5-trimethoxy configuration maximizes π-π stacking and hydrogen bonding with the receptor . - Target Compound:

The 3,4-dimethoxy substitution may offer moderate receptor affinity but less than the 3,4,5-trimethoxy analog due to fewer interaction sites .

Hydrogen Bonding and Quantum Chemical Insights

- 4-(4-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (DP-2, ): Quantum studies revealed that chloro substituents enhance hydrogen-bond acceptor capacity compared to fluoro or bromo analogs. The 3,4-dimethoxyphenyl group in the target compound could act as a stronger hydrogen-bond donor via methoxy oxygen atoms .

Comparative Data Table

生物活性

4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine class, characterized by its unique substitution pattern. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound is defined by a pyrimidine ring substituted at the 4-position with a chlorophenyl group and at the 6-position with a dimethoxyphenyl group. The presence of these substituents is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H16ClN3O2 |

| Molecular Weight | 331.78 g/mol |

| CAS Number | 1229405-43-9 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrimidine Ring : A condensation reaction between appropriate aldehydes and an amine such as guanidine or urea.

- Substitution Reactions : Introduction of the chlorophenyl and dimethoxyphenyl groups through nucleophilic substitution.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Anti-inflammatory and Analgesic Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory and analgesic effects. In a study published in Chemical & Pharmaceutical Bulletin, newly synthesized pyrimidines were characterized and evaluated for these activities, showing promising results against inflammation models in vivo .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have demonstrated that similar pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chlorophenyl group enhances lipophilicity, facilitating better interaction with biological membranes.

Case Studies

- Anti-inflammatory Study : A series of pyrimidine derivatives were tested for their ability to reduce edema in animal models. The compound showed a significant reduction in paw swelling compared to controls, indicating strong anti-inflammatory properties.

- Anticancer Efficacy : In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth effectively at concentrations below 10 µM, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。